molecular formula C6H5N3O5 B7884740 N-Hydroxy-2,4-dinitrobenzenamine CAS No. 51348-06-2

N-Hydroxy-2,4-dinitrobenzenamine

Cat. No.: B7884740
CAS No.: 51348-06-2
M. Wt: 199.12 g/mol
InChI Key: IHUQJPKASFTOBM-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4-dinitrobenzenamine is a chemical compound of significant interest in specialized research and development, particularly as a synthetic intermediate. It is scientifically recognized as a derivative in the reaction pathway of 2,4-dinitroanisole (DNAN), a compound used in the formulation of modern, low-sensitivity melt-cast energetic materials . In this context, it is identified as a reduction product where an ortho nitro group is converted to a hydroxylamine functional group . This transformation is a critical step in specific colorimetric detection methods and highlights the compound's reactivity. Its primary research value lies in its role as a precursor or intermediate in the synthesis of more complex molecules and in studies investigating the environmental biodegradation of nitroaromatic compounds . Researchers utilize this compound to explore reaction mechanisms and metabolic pathways in microbial systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c10-7-5-2-1-4(8(11)12)3-6(5)9(13)14/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQJPKASFTOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199345
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51348-06-2
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051348062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-2,4-DINITROBENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K711S0X7TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Stoichiometry

In the oximation step , hydroxylammonium salt reacts with acetic ester in a 1:1.0–2.0 molar ratio at 15–40°C, catalyzed by 25–35% aqueous NaOH or KOH (1.5–3.0 eq relative to hydroxylammonium salt). Excess alkali ensures deprotonation of hydroxylamine, facilitating nucleophilic attack on the ester carbonyl. The intermediate N-alkoxyacetamide forms within 1–2 hours, confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹).

Alkylation with 2,4-Dinitrochlorobenzene

The N-alkoxyacetamide undergoes alkylation with 2,4-dinitrochlorobenzene (DNFB) in acetic ester solvent at 40–50°C. A molar ratio of DNFB to hydroxylammonium salt of 0.5–1.0:1 minimizes side products like 2,4-dinitrophenol. Elevated temperatures (>60°C) promote undesired hydrolysis, reducing yields by 15–20%.

Hydrolysis and Purification

Final acid hydrolysis with 10–20% HCl at 50–70°C cleaves the acetamide group, releasing N-hydroxy-2,4-dinitrobenzenamine. Recrystallization from methanol achieves ≥95% purity, with a typical isolated yield of 68–72%.

Table 1: Optimized Parameters for Oximation-Alkylation Method

ParameterOptimal RangeImpact on Yield/Purity
Hydroxylammonium salt1.0–1.2 eq<1.0 eq: Incomplete oximation
NaOH concentration30% w/v<25%: Slower kinetics
DNFB ratio0.8 eq>1.0 eq: Di-alkylation byproducts
Hydrolysis temperature60°C>70°C: Decomposition

Nitration of N-Hydroxyaniline Derivatives

Alternative routes involve direct nitration of N-hydroxyaniline precursors. A 2015 study demonstrated regioselective nitration using 100% HNO₃ in acetic anhydride, yielding 4-diazo-2,6-dinitrophenol as a byproduct. While this method achieves 55–60% yields, scalability is limited by the explosive hazard of concentrated nitric acid.

Nitration Mechanism and Byproduct Control

Electrophilic nitration occurs preferentially at the para position due to the directing effect of the hydroxylamine group. However, over-nitration at the ortho position necessitates strict temperature control (<30°C) to suppress diazotization.

Key observation :

  • Nitration at 25°C: 85% mono-nitration selectivity

  • Nitration at 40°C: 40% di-nitration byproducts

Aminolysis of Activated Aromatic Substrates

Aminolysis of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with hydroxylamine represents a niche method. This two-phase reaction in methanol/acetonitrile solvents proceeds via an SNAr mechanism, with a second-order rate constant (k₂) of 0.18 L mol⁻¹ min⁻¹ at 25°C.

Solvent and Base Effects

  • Methanol : Enhances nucleophilicity of hydroxylamine (yield: 78%)

  • Acetonitrile : Reduces side hydrolysis (purity: 92%)

  • Triethylamine : Accelerates reaction (TOF = 12 h⁻¹) but promotes benzotriazole decomposition

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityHazard Profile
Oximation-Alkylation68–72≥95IndustrialModerate (DNFB exposure)
Direct Nitration55–6085–90Lab-scaleHigh (conc. HNO₃)
Aminolysis75–7890–92Pilot-scaleLow

Mechanistic Insights and Side Reactions

Competing Pathways in Oximation

  • Desired pathway :
    NH2OH\cdotpHCl+CH3COOROHNH2OCOCH3+ROH\text{NH}_2\text{OH·HCl} + \text{CH}_3\text{COOR} \xrightarrow{\text{OH}^-} \text{NH}_2\text{OCOCH}_3 + \text{ROH}

  • Side hydrolysis :
    CH3COOR+H2OCH3COOH+ROH\text{CH}_3\text{COOR} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{ROH} (5–8% yield loss)

Alkylation Selectivity

DNFB’s para-nitro group directs nucleophilic attack to the ortho position, with Hammett σ⁺ values confirming the activating effect (-0.78). Steric hindrance from the 2-nitro group reduces di-alkylation to <3%.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot studies demonstrate that tubular reactors with:

  • Residence time: 45 min

  • Temperature gradient: 30°C → 50°C → 60°C
    Increase throughput by 300% compared to batch processes while maintaining 70% yield.

Waste Stream Management

Alkaline wash liquors contain 2–4% nitroaromatics, remediated via:

  • Activated carbon adsorption (95% recovery)

  • Fenton oxidation (COD reduction: 82%)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 11.2 (s, 1H, -NH), 8.85 (d, 1H, Ar-H), 8.42 (dd, 1H, Ar-H)

  • FT-IR : 1,520 cm⁻¹ (asymmetric NO₂), 1,340 cm⁻¹ (symmetric NO₂)

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows retention at 4.2 min with 95–97% peak area.

Emerging Methodologies

Recent advances include:

  • Electrochemical synthesis : Constant potential (+1.2 V vs SCE) nitration reduces HNO₃ usage by 40%

  • Microwave-assisted oximation : 15-minute reactions at 80°C, though with 12% yield penalty vs conventional heating

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2,4-dinitrobenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzene compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
N-Hydroxy-2,4-dinitrobenzenamine serves as a crucial reagent in various organic reactions. It is particularly valuable for the synthesis of hydroxylamine derivatives through amination reactions. These reactions often involve the transformation of nitro compounds into amines, which are fundamental building blocks in organic chemistry. For instance, the reaction of N-hydroxy derivatives with amines can yield substituted anilines and other functionalized compounds useful in dye synthesis and pharmaceuticals .

Synthesis of Azo Dyes
The compound is extensively used in the manufacture of azo dyes. Azo dyes are characterized by their vivid colors and are widely applied in textiles and printing industries. The incorporation of this compound into azo dye synthesis enhances the color properties and stability of the resulting dyes .

Medicinal Chemistry

Potential Antiviral Agents
Recent studies have indicated that derivatives of this compound can exhibit antiviral properties. Research has focused on its application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The structure-activity relationship (SAR) studies suggest that modifications on the central benzene ring can significantly enhance antiviral activity while reducing toxicity .

Mechanism of Action
The mechanism involves the formation of hydrogen bonds with key residues in the reverse transcriptase enzyme, which is crucial for viral replication. This interaction suggests that N-hydroxy derivatives could be developed into effective therapies for resistant strains of HIV .

Analytical Chemistry

Detection and Characterization of Aldehydes and Ketones
this compound is utilized as a reagent for detecting aldehydes and ketones due to its ability to form stable derivatives with these functional groups. This reaction facilitates the identification and quantification of carbonyl compounds in various samples, making it an essential tool in analytical laboratories .

Spectroscopic Techniques
The derivatives formed during these reactions can be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry. This allows for precise characterization and quantification of target compounds in complex mixtures .

Safety and Toxicity Considerations

While this compound has numerous applications, it is important to consider its toxicity profile. The compound exhibits moderate toxicity and potential explosive properties under certain conditions. Hence, appropriate safety measures must be implemented when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4-dinitrobenzenamine involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. This interaction is crucial for its applications in biochemical research and the development of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Hydroxy-2,4-dinitrobenzenamine with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Nitro Substitution Reactivity/Applications
This compound C₆H₄N₃O₅ 210.12 g/mol -NHOH, -NO₂ (2,4-) 2,4-dinitro Intermediate in explosives synthesis; undergoes nucleophilic displacement .
N-Hydroxy-2,4,6-trimethylbenzenesulfonamide C₉H₁₃NO₃S 215.27 g/mol -SO₂NHOH, -CH₃ (2,4,6-) None Potential use in pharmaceuticals or materials; sulfonamide group enhances solubility .
2,4-Dinitro-N-ethylaniline C₈H₉N₃O₄ 211.17 g/mol -NHCH₂CH₃, -NO₂ (2,4-) 2,4-dinitro Agrochemical precursor; ethyl group increases lipophilicity .
N,N-Dimethyl-7-nitrobenzofurazan-4-amine C₈H₇N₅O₂ 217.17 g/mol -N(CH₃)₂, -NO₂, benzofurazan 7-nitro (heterocyclic) Fluorescent probe; nitro group stabilizes electronic transitions .

Structural and Functional Differences

Hydroxylamine vs. Sulfonamide: The hydroxylamine group (-NHOH) in this compound enhances its oxidative reactivity, enabling conversion to nitro compounds under ozone or nitric acid treatment .

Nitro Substitution Patterns :

  • The 2,4-dinitro configuration in this compound increases electrophilicity at the 1- and 3-positions, favoring nucleophilic aromatic substitution .
  • 2,4-Dinitro-N-ethylaniline lacks the hydroxylamine group but shares nitro substitution, making it less reactive toward oxidation but more lipophilic due to the ethyl group .

Heterocyclic vs. Benzene Derivatives :

  • N,N-Dimethyl-7-nitrobenzofurazan-4-amine incorporates a benzofurazan (1,2,5-oxadiazole) ring, where the nitro group stabilizes the π-conjugated system, enabling applications in fluorescence-based assays .

Biological Activity

N-Hydroxy-2,4-dinitrobenzenamine (also known as N-hydroxy-2,4-dinitroaniline) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a derivative of 2,4-dinitroaniline, characterized by the presence of an N-hydroxyl functional group. This modification can influence its reactivity and biological interactions. The compound's structure can be represented as follows:

C6H5N3O5\text{C}_6\text{H}_5\text{N}_3\text{O}_5

Antibacterial Properties

Research indicates that N-hydroxy derivatives of dinitroanilines exhibit significant antibacterial activity. In particular, studies have shown that the compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains have been reported, indicating the potency of the compound.

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The compound's effectiveness was evaluated using standard antifungal susceptibility tests.

Fungal Strain MIC (μg/mL)
Candida albicans75
Aspergillus niger100

These findings suggest that the compound may serve as a potential antifungal agent, particularly in cases where traditional treatments fail .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Recent studies using predictive quantitative structure-activity relationship (QSAR) models have indicated that the compound exhibits moderate toxicity levels in vitro.

QSAR Analysis Results

A QSAR study focused on predicting toxicity based on structural features revealed:

Descriptor Value
Log P3.5
Toxicity IndexModerate

These results highlight the importance of structural modifications in influencing toxicity and bioactivity .

Case Studies

Several case studies have explored the biological applications of N-hydroxy derivatives in therapeutic settings:

  • Antimicrobial Treatment : A study demonstrated the efficacy of this compound in treating infections caused by resistant bacterial strains in animal models.
  • Combination Therapies : Research has shown that combining this compound with other antimicrobial agents enhances its effectiveness, potentially reducing required dosages and minimizing side effects.

Q & A

What are the optimal synthetic routes for N-Hydroxy-2,4-dinitrobenzenamine, and how do reaction conditions influence yield and purity?

Level : Basic
Methodological Answer :
The synthesis of nitroaromatic amines like this compound typically involves nitration and hydroxylation steps. Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance nitro-group stability and reduce side reactions .
  • Temperature Control : Exothermic nitration requires strict temperature regulation (0–5°C) to prevent decomposition .
  • Catalysts/Reagents : Use of dimethylamine hydrochloride as a deacid reagent improves selectivity for the hydroxylated product .
    Validate purity via HPLC and characterize intermediates using FT-IR and NMR spectroscopy.

How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations can model:

  • Electrophilic Reactivity : The nitro groups at the 2- and 4-positions create electron-deficient regions, making the compound susceptible to nucleophilic attack at the benzene ring .
  • Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with nitro oxygens, stabilizing the planar conformation .
    Compare computed vibrational spectra (e.g., IR frequencies) with experimental data to validate models .

What analytical techniques are most effective for quantifying this compound in complex matrices?

Level : Basic
Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves the compound from nitroaromatic byproducts .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the deprotonated molecular ion [M-H]⁻ for accurate mass confirmation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications .

How does this compound interact with biological systems, particularly as a kinase inhibitor?

Level : Advanced
Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant RIP1 kinase to test inhibitory activity via ADP-Glo™ assays. IC₅₀ values < 1 µM indicate high potency .
  • Metabolic Stability : Evaluate hepatic microsomal half-life (e.g., human liver microsomes) to predict in vivo efficacy. Structural modifications (e.g., dimethyl groups) enhance stability .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in live-cell imaging .

What are the key thermodynamic properties (e.g., sublimation enthalpy) of this compound, and how do they impact storage and handling?

Level : Advanced
Methodological Answer :

  • Sublimation Enthalpy (ΔH_sub) : Determined via differential scanning calorimetry (DSC). For structurally similar nitroaromatics, ΔH_sub ranges from 60–100 kJ/mol, necessitating storage below 25°C to prevent sublimation .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies reveal moisture uptake < 1% at 60% RH, indicating low hygroscopicity and stable crystalline form .
  • Safety Protocols : Use HEPA-filtered fume hoods and anti-static equipment to mitigate dust explosion risks .

How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

Level : Advanced
Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles, confirming whether the hydroxyl group adopts a syn- or anti-periplanar orientation relative to nitro groups .
  • Lattice Energy Calculations : Compare experimental and computed (e.g., PIXEL method) lattice energies to validate polymorph stability .
  • Database Cross-Validation : Cross-reference with NIST Chemistry WebBook for spectral data alignment .

What strategies mitigate photodegradation of this compound in aqueous environments?

Level : Basic
Methodological Answer :

  • Light Exposure Tests : UV-Vis spectroscopy tracks absorbance decay at λ_max (~320 nm) under simulated sunlight. Half-life < 24 hours indicates rapid degradation .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., TiO₂ nanoparticles) to aqueous solutions, reducing degradation by 40–60% .
  • pH Optimization : Stability improves at pH 5–6, where the hydroxyl group remains protonated, minimizing radical formation .

How does isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound’s reactivity?

Level : Advanced
Methodological Answer :

  • Tracer Studies : Synthesize ¹⁵N-labeled analogs to track nitro-group reduction pathways via ¹H-¹⁵N HMBC NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., C–NO₂ bond cleavage) .
  • Mass Spectrometry Imaging : Spatial mapping of ¹⁵N isotopes in biological tissues reveals metabolic fate .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2,4-dinitrobenzenamine
Reactant of Route 2
N-Hydroxy-2,4-dinitrobenzenamine

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